molecular formula C17H12ClNO2 B12879625 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one CAS No. 62679-18-9

2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B12879625
CAS No.: 62679-18-9
M. Wt: 297.7 g/mol
InChI Key: SJAWSHGZAXLJGI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a chlorophenyl group and a phenylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. The final step involves the Friedel-Crafts acylation of 3-(4-chlorophenyl)isoxazole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(3-methylisoxazol-5-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(3-ethylisoxazol-5-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-4-yl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone is unique due to its specific substitution pattern on the isoxazole ring and the presence of both chlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62679-18-9

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)10-16(20)17-11-15(19-21-17)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

SJAWSHGZAXLJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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